5,5-Dibromo-5H-indeno[1,2-B]pyridine
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Overview
Description
5,5-Dibromo-5H-indeno[1,2-B]pyridine: is a chemical compound belonging to the class of indenopyridines It is characterized by the presence of two bromine atoms attached to the indeno[1,2-B]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dibromo-5H-indeno[1,2-B]pyridine typically involves the bromination of 5H-indeno[1,2-B]pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dibromo-5H-indeno[1,2-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of 5H-indeno[1,2-B]pyridine.
Reduction Reactions: Reduced forms of the compound with different functional groups.
Oxidation Reactions: Oxidized derivatives with altered electronic properties.
Scientific Research Applications
Chemistry: 5,5-Dibromo-5H-indeno[1,2-B]pyridine is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its potential as a therapeutic agent .
Medicine: While specific medical applications are still under investigation, the compound’s structural features make it a candidate for drug development, particularly in the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and electronic devices .
Mechanism of Action
The mechanism of action of 5,5-Dibromo-5H-indeno[1,2-B]pyridine involves its interaction with molecular targets through its bromine atoms and indeno[1,2-B]pyridine core. The bromine atoms can participate in halogen bonding, while the indeno[1,2-B]pyridine core can interact with various biological and chemical targets. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways .
Comparison with Similar Compounds
5H-Indeno[1,2-B]pyridine: The parent compound without bromine atoms.
5,5-Dichloro-5H-indeno[1,2-B]pyridine: A similar compound with chlorine atoms instead of bromine.
5,5-Diiodo-5H-indeno[1,2-B]pyridine: A similar compound with iodine atoms instead of bromine.
Uniqueness: 5,5-Dibromo-5H-indeno[1,2-B]pyridine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
89971-93-7 |
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Molecular Formula |
C12H7Br2N |
Molecular Weight |
325.00 g/mol |
IUPAC Name |
5,5-dibromoindeno[1,2-b]pyridine |
InChI |
InChI=1S/C12H7Br2N/c13-12(14)9-5-2-1-4-8(9)11-10(12)6-3-7-15-11/h1-7H |
InChI Key |
NQQAFZSEAVUCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2(Br)Br)C=CC=N3 |
Origin of Product |
United States |
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